molecular formula C25H24N4O2S B4063407 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)propanamide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)propanamide

Cat. No.: B4063407
M. Wt: 444.6 g/mol
InChI Key: ONPVTPBFQOTJEL-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that have received considerable attention due to their economic importance, including as compounds with biological activity . They are often used in medicinal chemistry and have a wide range of biological activities, such as antianxiety, antimicrobial, antimycotic, anticancer, diuretic, antifungal, and many more .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves several steps. For example, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol can be S-alkylated using a halogenated acetal and cesium carbonate . In a subsequent step, several acetal deprotection procedures can be tested, and the resulting aldehyde can be isolated as a bisulfite adduct .


Molecular Structure Analysis

The structures of new 1,2,4-triazole derivatives can be characterized by various spectroscopic methods, such as FT-IR, 1D, and 2D NMR .


Chemical Reactions Analysis

1,2,4-Triazole thiols can be further functionalized by S-alkylation using different reagents. The most common methods use different activated halogenated compounds in a basic medium .

Scientific Research Applications

Antioxidant and Anticancer Activity

Novel derivatives, including triazoles, have been synthesized and tested for their antioxidant and anticancer activities. For instance, certain compounds exhibited antioxidant activity significantly higher than that of ascorbic acid. In terms of anticancer potential, these compounds demonstrated cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, with specific triazole derivatives identified as notably active against glioblastoma cells (Tumosienė et al., 2020).

Synthesis and Characterization

Research includes the synthesis and full characterization of naproxen derivatives. These studies are foundational, providing insights into the structural aspects and potential reactivity of these compounds, paving the way for further exploration of their biological activities (Manolov et al., 2021).

Antimicrobial Activities

Some newly synthesized 1,2,4-triazole derivatives have been evaluated for their antimicrobial properties, showing moderate to good activities against various microorganisms. This research highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Novel Imaging Agents

Research into novel dipeptide derivatives attached to triazole-pyridine moieties for potential use as imaging agents has been conducted. These studies indicate promising applications in medical imaging, especially in brain SPECT, showing significant brain uptake and good in vitro and in vivo stability (Abdel-Ghany et al., 2013).

Antitumor Activity

Novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. Some analogues demonstrated superior cytotoxic activity compared to standard drugs, offering insights into the development of new anticancer therapies (Liu et al., 2017).

Fluorescent Properties

The synthesis and study of novel fluorescent triazoles for potential applications in material science, such as in the development of new fluorescent materials for various technological applications, have also been explored (Padalkar et al., 2015).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .

Safety and Hazards

The safety and hazards associated with a specific 1,2,4-triazole derivative would depend on its exact structure. Some 1,2,4-triazole derivatives have been evaluated for their safety on normal cell lines and have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-3-31-22-16-14-20(15-17-22)26-24(30)18(2)32-25-28-27-23(19-10-6-4-7-11-19)29(25)21-12-8-5-9-13-21/h4-18H,3H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPVTPBFQOTJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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